4-Amino-5-bromo-2-chloropyrimidine
Overview
Description
4-Amino-5-bromo-2-chloropyrimidine is an organic compound with the molecular formula C4H3BrClN3. It is a pyrimidine derivative, characterized by the presence of amino, bromo, and chloro substituents on the pyrimidine ring. This compound is a solid, typically appearing as white crystals, and is slightly soluble in water .
Mechanism of Action
Target of Action
4-Amino-5-bromo-2-chloropyrimidine is a heterocyclic compound It is known to be an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .
Mode of Action
It is known to be an intermediate in the synthesis of pyrimidine Schiff bases , which are compounds with antibacterial, antioxidant, anti-inflammatory, and antifungal properties
Biochemical Pathways
As an intermediate in the synthesis of pyrimidine Schiff bases , it may influence the biochemical pathways associated with these compounds. Pyrimidine Schiff bases are known to have antibacterial, antioxidant, anti-inflammatory, and antifungal properties , suggesting that they may affect a variety of biochemical pathways related to these biological activities.
Result of Action
As an intermediate in the synthesis of pyrimidine Schiff bases , it may contribute to the biological activities of these compounds, which include antibacterial, antioxidant, anti-inflammatory, and antifungal effects .
Action Environment
It is recommended to store the compound under inert gas (nitrogen or argon) at 2–8 °c , suggesting that temperature and exposure to oxygen may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromo-2-chloropyrimidine typically involves a multi-step process:
Cyclization: Ethyl 2-ethoxyacetoacetate and urea are used as starting materials to form the pyrimidine ring.
Hydrolysis: The final step involves hydrolysis to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced under inert gas conditions and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-bromo-2-chloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(I) chloride.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the amino, bromo, or chloro groups .
Scientific Research Applications
4-Amino-5-bromo-2-chloropyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, such as pesticides and herbicides
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-chloropyrimidine-5-carboxylic acid
- 2-Chloro-5-methoxypyrimidin-4-amine
- 2-Chloropyrimidin-4-amine
Uniqueness
4-Amino-5-bromo-2-chloropyrimidine is unique due to the presence of both bromo and chloro substituents on the pyrimidine ring. This combination of substituents imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
5-bromo-2-chloropyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClN3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWALNIZDHZTSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376878 | |
Record name | 4-Amino-5-bromo-2-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205672-25-9 | |
Record name | 4-Amino-5-bromo-2-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-5-bromo-2-chloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.